20-ethyl Prostaglandin F2alpha

Descripción general

Descripción

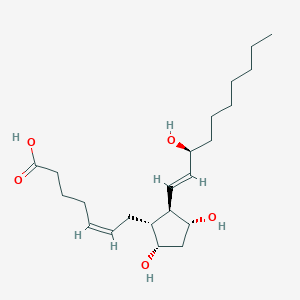

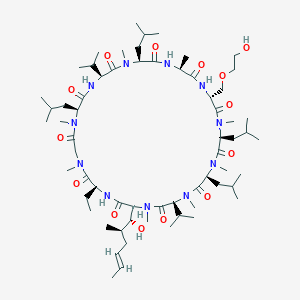

20-ethyl Prostaglandin F2alpha is an analog of Prostaglandin F2alpha (PGF2alpha) in which the ω-chain has been extended by the addition of two more methylene carbon atoms . It retains the natural 15 (S) allylic hydroxyl in the lower side chain, which may improve its potency as an intraocular hypotensive agent compared to unoprostone .

Synthesis Analysis

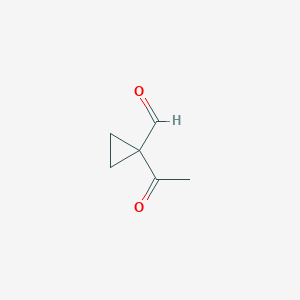

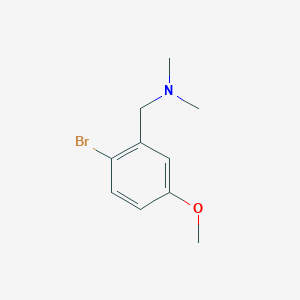

The synthesis of prostaglandins like this compound is of utmost importance due to their valuable medicinal applications and unique chemical structures . A unified synthesis of prostaglandins from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis has been reported . This involves an unprecedented Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of 6a (99% ee), and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .Molecular Structure Analysis

The molecular formula of this compound is C22H38O5 . It has a double-bond stereo and 5 of 5 defined stereocenters . The systematic name is (5Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-1-decen-1-yl]cyclopentyl}-5-heptenoic acid .Chemical Reactions Analysis

The key transformations in the synthesis of this compound include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol 10 .Physical And Chemical Properties Analysis

The average mass of this compound is 382.534 Da and its monoisotopic mass is 382.271912 Da .Aplicaciones Científicas De Investigación

Application in Reproductive Studies

Prostaglandin F2alpha, including its analogs, has been utilized in reproductive studies across various species. For instance, it was used in buffaloes (Bubalus bubalis) to synchronize estrus. In these trials, prostaglandin F2alpha was administered intramuscularly, leading to signs of estrus in animals with corpora lutea in their ovaries (Kumaratillake et al., 1977). Additionally, its efficacy in inducing luteolysis (degradation of the corpus luteum) has been demonstrated in laboratory animals and cattle, particularly when synthesized as 15,15-ethylene ketals of natural prostaglandins and prostaglandin analogs (Skuballa et al., 1978).

Veterinary Applications

In veterinary medicine, prostaglandin F2alpha and its analogs have found applications in various studies. For example, its potential use in developing a pharmacologically controlled shock model in Beagle bitches was explored. The median lethal dosage of prostaglandin F2alpha for the Beagle bitch was determined, with findings consistent with a diagnosis of shock syndrome (Sokolowski & Geng, 1977). Furthermore, its effects on boar sperm quality were investigated. Various concentrations of PGF2alpha were added to boar sperm, assessing sperm viability, motility, morphology, agglutination, and osmotic resistance over different periods of preservation (Yeste et al., 2008).

Role in Endothelin-1 Expression

A study on the regulation of endothelin-1 expression in the bovine corpus luteum revealed that prostaglandin F2alpha elevates ET-1 expression. This increase in expression was confirmed by demonstrating that the administration of PGF2alpha to heifers at midcycle significantly elevated luteal ET-1 expression, suggesting multiple mechanisms of action including direct action on luteal endothelial cells (Girsh et al., 1996).

Impact on Platelet Adhesion and NO Effects

The F2-isoprostane 8-epiprostaglandin F2alpha, a related compound, was studied for its effects on platelet function. It was found to increase platelet adhesion and reduce the antiadhesive and antiaggregatory effects of NO. This suggests that F2-isoprostanes may participate in oxidative injury by inducing platelet activation and reducing the antiplatelet activity of NO (Minuz et al., 1998).

Influence on Carbohydrate Metabolism in Silkworms

In entomological studies, the effect of prostaglandin F2alpha on carbohydrate accumulation in the gonads of the silkworm was investigated. Topical application of PGF2alpha to silkworm larvae resulted in increased weights of larvae and reproductive organs, along with changes in carbohydrate metabolism (Miao & Bharathi, 2003).

Mecanismo De Acción

Target of Action

The primary target of 20-ethyl Prostaglandin F2alpha (PGF2α) is the Prostaglandin F2α receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) that is required for female reproductive function such as luteolysis and parturition . It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .

Mode of Action

PGF2α acts by binding to the FP receptor . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin . Through the FP receptor, PGF2α promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes and induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat .

Biochemical Pathways

PGF2α is involved in numerous physiological and pathological processes including inflammation and cardiovascular homeostasis . It is generated through PGH synthase (PGHS), commonly known as cyclooxygenase (COX), in response to a wide variety of stimuli . PGF2α regulates mitochondrial dynamics and mitophagy in the bovine corpus luteum . It also promotes the expression of dynamin-related protein-1 (DRP1) and mitochondrial fission factor (MFF) .

Pharmacokinetics

It is known that the elimination half-life of pgf2α is 3 to 6 hours in amniotic fluid and less than 1 minute in blood plasma .

Result of Action

The action of PGF2α results in a variety of physiological effects. In the context of female reproductive function, it acts on the corpus luteum to cause luteolysis, forming a corpus albicans and stopping the production of progesterone . It also promotes the expression of certain genes in cardiomyocytes, leading to cardiac myocyte hypertrophy and cardiac growth .

Action Environment

The action of PGF2α can be influenced by various environmental factors. For instance, oxidative stress and inflammation can modulate the effects of PGF2α . Furthermore, the number of FP receptors on the corpus luteum membrane can affect the action of PGF2α .

Direcciones Futuras

The emerging role of Prostaglandin F2alpha (PGF2alpha) in cardiovascular diseases is highlighted and potential therapeutic translation is discussed . The physiological roles of COX-derived PGs in cellular and whole body homeostasis and the mechanism underlying their action offer opportunities for developing novel therapeutics for inflammatory disease, cancer, and hypertension .

Análisis Bioquímico

Biochemical Properties

20-ethyl Prostaglandin F2alpha interacts with various enzymes and proteins. It is known to interact with the Prostaglandin F2alpha receptor (FP), a G protein-coupled receptor . The binding of this compound to the FP receptor activates downstream signaling pathways, leading to various biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to affect the viability of luteal cells by inducing either proliferation or cell death (via apoptosis or necroptosis) . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level through the FP receptor, promoting the expression of various genes and inducing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it has been observed that the expression of certain genes related to cell death pathways exhibit stage-specific responses to this compound administration depending on its local or systemic actions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in cows, it has been observed that the expression of certain genes and the activation of specific signaling pathways are influenced by the dosage of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to play a crucial role in mediating an array of cellular processes such as cell proliferation, differentiation, and apoptosis . It also interacts with various enzymes and cofactors, affecting metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxydec-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,14-15,17-21,23-25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDVSOQSNGGUFY-GWSKAPOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36950-85-3 | |

| Record name | Prostaglandin-ici 74205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036950853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B160378.png)

![(2R,3R,3Ar,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one](/img/structure/B160386.png)

![Benzo[b]thiophene-3-carboxaldehyde](/img/structure/B160397.png)

![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)